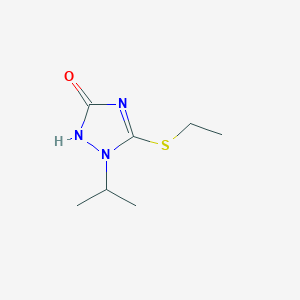
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of ethylsulfanyl derivatives with isopropyl hydrazine and carbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit fungal cell wall synthesis, leading to its antifungal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with a similar core structure but lacking the ethylsulfanyl and isopropyl groups.
5-(Methylsulfanyl)-1-(propan-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylthio)-1-isopropyl-1H-1,2,4-triazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propriétés
Numéro CAS |
55375-82-1 |
|---|---|
Formule moléculaire |
C7H13N3OS |
Poids moléculaire |
187.27 g/mol |
Nom IUPAC |
3-ethylsulfanyl-2-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H13N3OS/c1-4-12-7-8-6(11)9-10(7)5(2)3/h5H,4H2,1-3H3,(H,9,11) |
Clé InChI |
DIHVEGJHGVEEMS-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=O)NN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



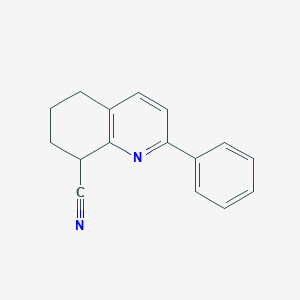
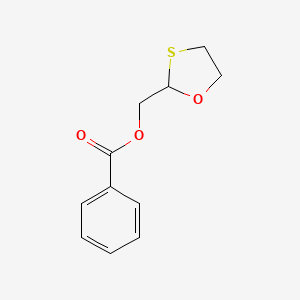
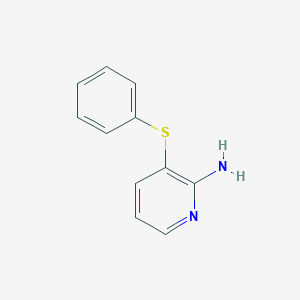
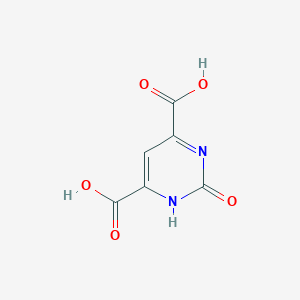
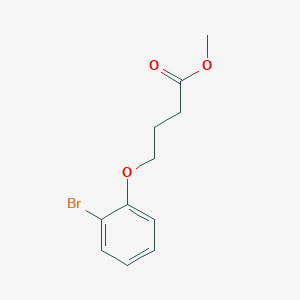
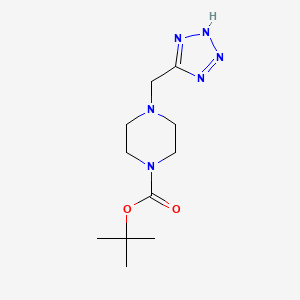
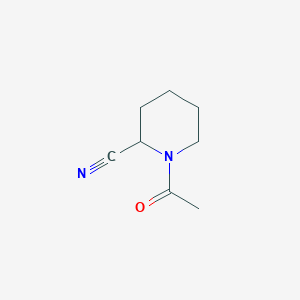

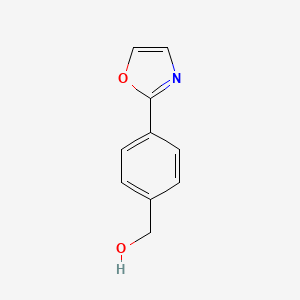
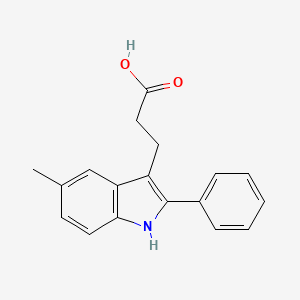
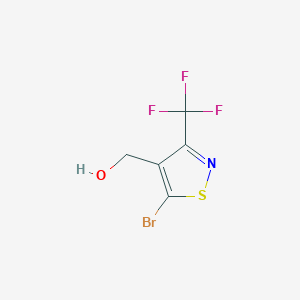
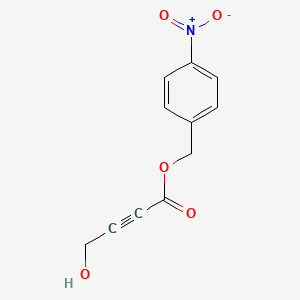
![2-(4-Hydroxyphenyl)benzo[d]oxazol-6-ol](/img/structure/B8721645.png)
